3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea
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Overview
Description
3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol This compound is characterized by the presence of a phenylurea group attached to a 1,3-dihydroxy-2-methylpropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea typically involves the reaction of phenyl isocyanate with 1,3-dihydroxy-2-methylpropan-2-ylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylurea group can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-dihydroxy-2-methylpropan-2-yl)-1-phenylurea: Characterized by the presence of a phenylurea group and a 1,3-dihydroxy-2-methylpropan-2-yl moiety.
N-(1,3-dihydroxy-2-methylpropan-2-yl)formamide: Similar structure but with a formamide group instead of a phenylurea group.
4-Hydroxy-2-quinolones: Compounds with a quinolone core structure and hydroxyl groups, exhibiting different biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
74548-62-2 |
---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.3 |
Purity |
95 |
Origin of Product |
United States |
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